molecular formula C10H18N2O2 B12603731 N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide CAS No. 646516-82-7

N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide

Cat. No.: B12603731
CAS No.: 646516-82-7
M. Wt: 198.26 g/mol
InChI Key: IJVWBOYBJTTXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide is a chemical compound known for its unique structure and properties. It is used in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a tert-butylamino group attached to a 3-oxobut-1-en-1-yl moiety, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with a suitable precursor, such as a 3-oxobut-1-en-1-yl derivative, under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(tert-butylamino)-oxomethyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide
  • N-tert-butyl amides

Uniqueness

N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

646516-82-7

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

N-[1-(tert-butylamino)-3-oxobut-1-enyl]acetamide

InChI

InChI=1S/C10H18N2O2/c1-7(13)6-9(11-8(2)14)12-10(3,4)5/h6,12H,1-5H3,(H,11,14)

InChI Key

IJVWBOYBJTTXMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C(NC(=O)C)NC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.